REACTION_CXSMILES
|
CS(C)=O.[C:5](Cl)(=[O:9])[C:6](Cl)=O.OC1[C:13]([C:21]#[N:22])=[C:14](C)[N:15]([CH2:17][C:18]#[CH:19])[CH:16]=1.C(N(CC)CC)C>C(Cl)Cl.O>[CH:5]([C:6]1[C:13]([C:21]#[N:22])=[CH:14][N:15]([CH2:17][C:18]#[CH:19])[CH:16]=1)=[O:9]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
molar solution
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
molar solution
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
4-hydroxyl-methyl-1-(2-propynyl)-1H-pyrrole-3-carbonitrile
|
Quantity
|
724 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(N(C1)CC#C)C)C#N
|
Name
|
molar solution
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at -60° C. for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at -60° C. for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at -60° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to return to ambient temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
WASH
|
Details
|
The organic phase was washed with a saturated aqueous solution of sodium chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISTILLATION
|
Details
|
by distilling under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica
|
Type
|
WASH
|
Details
|
was eluted with a mixture of hexane and ethyl acetate (1-1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C(=CN(C1)CC#C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 702 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |